molecular formula C18H13BrN2 B3348293 5-Bromo-N-(diphenylmethylene)-2-pyridinamine CAS No. 1637470-21-3

5-Bromo-N-(diphenylmethylene)-2-pyridinamine

Cat. No.: B3348293
CAS No.: 1637470-21-3
M. Wt: 337.2 g/mol
InChI Key: DCYQPFHCJAVKGY-UHFFFAOYSA-N
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Description

5-Bromo-N-(diphenylmethylene)-2-pyridinamine is an organic compound that belongs to the class of pyridinamine derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a diphenylmethylene group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(diphenylmethylene)-2-pyridinamine typically involves the reaction of 5-bromo-2-aminopyridine with benzophenone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as toluene. The reaction mixture is heated to boiling, and the generated water is removed to drive the reaction to completion. The resulting product is then purified by crystallization from methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(diphenylmethylene)-2-pyridinamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki or Heck coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinamine derivatives, while coupling reactions can produce biaryl or diaryl compounds.

Scientific Research Applications

5-Bromo-N-(diphenylmethylene)-2-pyridinamine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds. Its derivatives may exhibit biological activities such as anticancer or antimicrobial properties.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Catalysis: The compound and its derivatives can act as ligands in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(diphenylmethylene)-2-pyridinamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The diphenylmethylene group can enhance binding affinity and selectivity towards specific targets. The bromine atom may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-N-(diphenylmethylene)-2-pyrimidinamine: This compound is similar in structure but contains a pyrimidine ring instead of a pyridine ring.

    5-Bromo-N-(diphenylmethylene)-2-thiazolamine: This compound has a thiazole ring instead of a pyridine ring.

    5-Bromo-N-(diphenylmethylene)-2-methylaniline: This compound features a methylaniline group instead of a pyridinamine group.

Uniqueness

5-Bromo-N-(diphenylmethylene)-2-pyridinamine is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. The combination of the bromine atom and the diphenylmethylene group enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-1,1-diphenylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2/c19-16-11-12-17(20-13-16)21-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYQPFHCJAVKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=NC=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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